![molecular formula C21H13N3O2 B11102886 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11102886.png)
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole
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Overview
Description
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenanthro[9,10-d]imidazole core with a 4-nitrophenyl substituent. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole typically involves the condensation of phenanthrene, 4-nitrobenzaldehyde, and ammonium acetate in the presence of a suitable solvent, such as glacial acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring. The general reaction scheme is as follows:
Starting Materials: Phenanthrene, 4-nitrobenzaldehyde, ammonium acetate.
Solvent: Glacial acetic acid.
Reaction Conditions: Reflux.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve similar synthetic routes but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and reduce reaction times. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of trisubstituted imidazoles, offering high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-(4-aminophenyl)-1H-phenanthro[9,10-d]imidazole.
Substitution: Electrophilic aromatic substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as luminescent dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form hydrogen bonds and interact with various biomolecules. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole can be compared with other similar compounds, such as:
2-pyridyl-1H-phenanthro[9,10-d]imidazole: Features a pyridyl substituent instead of a nitrophenyl group.
2-phenyl-1H-phenanthro[9,10-d]imidazole: Lacks the nitro group, resulting in different chemical and biological properties.
2-(4-aminophenyl)-1H-phenanthro[9,10-d]imidazole: The reduced form of this compound, featuring an amino group instead of a nitro group.
These compounds share a common phenanthro[9,10-d]imidazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C21H13N3O2 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H13N3O2/c25-24(26)14-11-9-13(10-12-14)21-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)23-21/h1-12H,(H,22,23) |
InChI Key |
KHVFMHMSOUHRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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